molecular formula C21H28N2O4S2 B2665720 2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946226-67-1

2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2665720
CAS No.: 946226-67-1
M. Wt: 436.59
InChI Key: NFDCUYPTUPHKHP-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a synthetic small molecule featuring a unique dual sulfonamide functionalization on a tetrahydroquinoline scaffold, designed for advanced discovery research in medicinal chemistry. This compound is of significant interest for investigating the structure-activity relationships of sulfonamide-based ligands, particularly as potential antagonists for G-protein coupled receptors (GPCRs) . Its structural architecture, which incorporates a 1,2,3,4-tetrahydroquinoline core, is recognized in pharmaceutical research for creating potent and selective receptor antagonists. For instance, closely related 1-sulfonyl-tetrahydroquinoline derivatives have been developed and investigated as potent antagonists for the EP4 receptor, a promising therapeutic target for inflammatory conditions such as rheumatoid arthritis, ankylosing spondylitis, and aortic aneurysm . The presence of dual sulfonamide groups is a key structural feature that enhances the molecule's potential for targeted interactions. Sulfonamides are a privileged pharmacophore in drug discovery, known for their ability to participate in key hydrogen bonding interactions with biological targets . Furthermore, organosulfur compounds, through their ability to interact with cellular sulfhydryl groups, can act as activators of the Nrf2 signaling pathway—a master regulator of cellular defense against oxidative stress . This makes compounds with this functional group highly valuable as chemical tools for probing pathways involved in redox biology and cytoprotection. Researchers can utilize this compound as a core scaffold for probe development, in target identification studies, and for screening campaigns aimed at inflammatory and oxidative stress-related disease models.

Properties

IUPAC Name

2,4,6-trimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-5-11-28(24,25)23-10-6-7-18-8-9-19(14-20(18)23)22-29(26,27)21-16(3)12-15(2)13-17(21)4/h8-9,12-14,22H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDCUYPTUPHKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps

    Preparation of Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Formation of Sulfonamide: The final step involves the reaction of the sulfonylated tetrahydroquinoline with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. The tetrahydroquinoline core may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₂H₂₈N₂O₄S₂* 472.59 (calculated) 1-(Propane-1-sulfonyl), 7-(2,4,6-trimethylbenzenesulfonamide) Bulky sulfonyl groups; aliphatic propane chain; methyl groups enhance hydrophobicity.
2,4,6-Trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide C₂₃H₂₄N₂O₃S₂ 440.58 1-(Thiophene-2-carbonyl) Aromatic thiophene group; reduced steric bulk; potential for π-π interactions.
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(thiophen-2-yl)acetamide C₁₈H₂₂N₂O₃S₂ 394.50 (calculated) 2-(Thiophen-2-yl)acetamide Dual sulfonyl and thiophene motifs; acetyl spacer may enhance conformational flexibility.
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one C₂₈H₂₄N₄O₄·H₂O 498.53 4-Nitrophenyl, 5-phenylisoxazole, pyrrolidin-2-one Nitro (electron-withdrawing) and isoxazole (rigid heterocycle) groups; strong hydrogen-bonding motifs.

*Calculated based on substituent contributions.

Structural and Electronic Effects

  • Electronic Effects : The 2,4,6-trimethylbenzenesulfonamide moiety provides electron-donating methyl groups, contrasting with the electron-withdrawing nitro group in the 4-nitrophenyl analog . This difference may influence reactivity and stability under acidic conditions.
  • Hydrogen Bonding : Sulfonamide groups in the target compound enable N–H⋯O and S=O⋯H interactions, similar to the hydrogen-bonding patterns observed in the pyrrolidin-2-one derivative . Such interactions may stabilize crystal lattices or protein-ligand complexes.

Crystallographic and Conformational Insights

  • Torsion Angles : In the 4-nitrophenyl analog , torsion angles between the isoxazole and phenyl rings range from 11.0° to 56.4° . The target compound’s propane-1-sulfonyl group likely imposes distinct torsional constraints, affecting molecular conformation and packing efficiency.
  • Crystal Packing: The pyrrolidin-2-one derivative forms R₄²(8) and R₄⁴(20) hydrogen-bonded motifs , whereas the target compound’s sulfonamide groups may promote simpler dimeric or chain-like packing due to reduced hydrogen-bond donor capacity.

Research Findings and Implications

Physicochemical Properties

  • However, the 2,4,6-trimethylbenzenesulfonamide moiety may counterbalance this via hydrophobic effects.
  • Thermal Stability : Sulfonamide derivatives generally exhibit high thermal stability (>200°C), but substituent-dependent decomposition profiles require further study.

Pharmacological Potential (Speculative)

  • Target Selectivity: The tetrahydroquinoline core is associated with kinase inhibition in related compounds . The propane-1-sulfonyl group may enhance selectivity for sulfhydryl-containing enzymes (e.g., cysteine proteases).
  • Metabolic Stability : Methyl groups on the benzene ring may slow oxidative metabolism compared to nitro-substituted analogs.

Q & A

Q. What are the recommended strategies for synthesizing this compound with high purity, and how can purification challenges be addressed?

  • Methodological Answer: Synthesis typically involves sulfonylation of the tetrahydroquinoline precursor using propane-1-sulfonyl chloride under inert conditions. Key steps include:
  • Reaction Optimization: Use anhydrous solvents (e.g., DCM or THF) and controlled temperatures (0–5°C) to minimize side reactions.
  • Purification: Employ membrane separation technologies (e.g., nanofiltration) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the sulfonamide product .
  • Purity Validation: Monitor by HPLC (C18 column, acetonitrile/water mobile phase) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR integration .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer:
  • Structural Confirmation:
  • NMR Spectroscopy: Analyze <sup>1</sup>H (δ 1.2–2.5 ppm for trimethyl groups, δ 7.0–8.5 ppm for aromatic protons) and <sup>13</sup>C NMR (quaternary carbons at δ 120–140 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z calculated for C23H29N2O4S2).
  • Purity Metrics:
  • HPLC-DAD: Purity >98% with a single peak at λ = 254 nm .
  • Elemental Analysis: Match calculated vs. observed C, H, N, S content within ±0.3% .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbonic anhydrase isoforms)?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn<sup>2+</sup> coordination and hydrophobic interactions with trimethyl groups .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA/GBSA) .
  • Validation: Cross-reference with experimental IC50 values from enzyme inhibition assays .

Q. How should researchers address contradictory activity data in different biological assays (e.g., varying IC50 values across cell lines)?

  • Methodological Answer:
  • Assay Design Controls:
  • Standardize cell culture conditions (e.g., hypoxia for carbonic anhydrase IX studies) and use positive controls (e.g., acetazolamide) .
  • Data Normalization: Apply Z-score transformation to account for inter-assay variability.
  • Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. Correlate activity with protein expression levels (Western blot) .

Q. What advanced separation technologies can improve yield in large-scale synthesis?

  • Methodological Answer:
  • Continuous Flow Chemistry: Integrate microreactors for precise sulfonylation control, reducing side products .
  • Simulated Moving Bed (SMB) Chromatography: Optimize for >90% recovery using chiral stationary phases (CSPs) if enantiomers are present .
  • Process Simulation: Use COMSOL Multiphysics to model mass transfer and reaction kinetics, reducing trial-and-error experimentation .

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